molecular formula C28H30N2O3 B604980 3-Hydroxy Darifenacin CAS No. 206048-82-0

3-Hydroxy Darifenacin

Katalognummer B604980
CAS-Nummer: 206048-82-0
Molekulargewicht: 442.56
InChI-Schlüssel: MQEQBFMESJKUBQ-XQZUBTRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy Darifenacin is a metabolite of darifenacin . It is an antagonist of M1-5 muscarinic receptors .


Synthesis Analysis

The synthesis of darifenacin, the parent compound of 3-Hydroxy Darifenacin, involves various routes including the hazardous Mitsunobu reaction . During the large scale synthesis of darifenacin hydrobromide, four potent impurities were observed .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Darifenacin is C28H30N2O3 . The exact mass is 442.23 and the molecular weight is 442.560 .


Chemical Reactions Analysis

Darifenacin, the parent compound of 3-Hydroxy Darifenacin, is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Research

    • Application : Darifenacin Hydrobromide (Enablex) is a potent muscarinic M3 receptor antagonist, used for the treatment of overactive bladder with symptoms of urge urinary incontinence .
    • Methods of Application : During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed viz…, darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, darifenacin ether .
    • Results : The presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the drug products. Therefore, it is necessary to study the impurity profile of the API to be used in the manufacturing of a drug product .
  • Nanotechnology in Drug Delivery

    • Application : Darifenacin-loaded self-assembled liquid crystal cubic nanoparticles (LCCN) were developed for a sustained release approach for an overnight control of overactive bladder syndrome .
    • Methods of Application : An anhydrous approach was used for the preparation of these cubic nanoparticles using a hydrotropic agent (propylene glycol), with minimal energy input. Upon dispersion in aqueous medium, the system was successfully transformed to cubosomal nanoparticles counterpart .
    • Results : The optimized formula displayed small particle size, good homogeneity, and zeta potential along with controlled in vitro release profile and ex vivo permeation through rabbit intestine .
  • Treatment of Overactive Bladder

    • Application : Darifenacin is used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) .
    • Methods of Application : Darifenacin works by blocking the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions . This block reduces the urgency to urinate .
    • Results : It is not known whether this selectivity for the M3 receptor translates into any clinical advantage when treating symptoms of overactive bladder syndrome .
  • Combination Therapy for Benign Prostatic Hypertrophy

    • Application : Darifenacin may be recommended with an alpha blocker to help provide symptomatic benefit for overactive bladder and obstructive symptoms such as likely associated with benign prostatic hypertrophy .
    • Methods of Application : The exact method of application would depend on the specific alpha blocker used and the individual patient’s condition. Typically, both medications would be administered orally, with dosages adjusted based on the patient’s response to treatment .
    • Results : The combination of darifenacin and an alpha blocker can help to alleviate both the urinary symptoms associated with overactive bladder and the obstructive symptoms associated with benign prostatic hypertrophy .
  • Treatment of Neurogenic Detrusor Overactivity

    • Application : Darifenacin has been studied for use in the treatment of neurogenic detrusor overactivity, a condition often resulting from spinal cord injury that leads to overactive bladder symptoms .
    • Methods of Application : Darifenacin is administered orally, with the dosage adjusted based on the patient’s response to treatment and any observed side effects .
    • Results : While studies have shown that darifenacin can be effective in managing this condition, more research is needed to confirm these findings and determine the optimal treatment regimen .
  • Research Tool in Pharmacology

    • Application : Due to its selective antagonism of the M3 muscarinic receptor, darifenacin is often used as a research tool in pharmacology .
    • Methods of Application : In research settings, darifenacin can be administered to laboratory animals or used in vitro to study the role of the M3 receptor in various physiological processes .
    • Results : This research can help to improve our understanding of the muscarinic acetylcholine receptor family and contribute to the development of new drugs .

Safety And Hazards

Darifenacin, the parent compound of 3-Hydroxy Darifenacin, has several contraindications and warnings. It should not be used in patients with untreated or uncontrolled narrow-angle glaucoma, a stomach disorder causing delayed emptying, or if they have trouble emptying their bladder .

Zukünftige Richtungen

Darifenacin is currently used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence . The future directions of 3-Hydroxy Darifenacin are not well-documented in the available literature.

Eigenschaften

IUPAC Name

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-XQZUBTRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Darifenacin

CAS RN

206048-82-0
Record name UK-148993
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-148993
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Darifenacin
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Darifenacin
Reactant of Route 3
3-Hydroxy Darifenacin
Reactant of Route 4
3-Hydroxy Darifenacin
Reactant of Route 5
3-Hydroxy Darifenacin
Reactant of Route 6
3-Hydroxy Darifenacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.